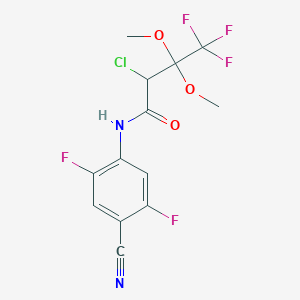

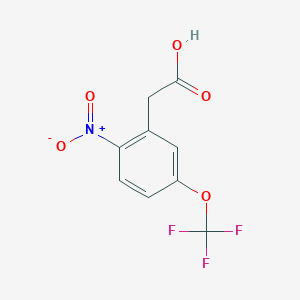

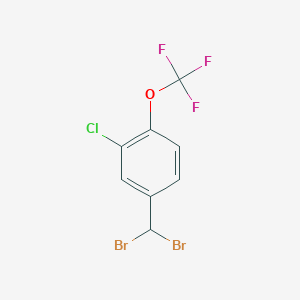

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, also known as TFA, is a powerful organic acid that has a wide range of uses in scientific research, laboratory experiments, and industrial applications. It is a colorless, volatile liquid with a strong, unpleasant odor. TFA is a strong acid with a pKa of 0.25, making it one of the strongest organic acids. It is highly soluble in water and organic solvents, and is stable over a wide range of temperatures and pH levels.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester involves the esterification of 2-chloro-6-trifluoromethylphenol with trifluoroacetic anhydride in the presence of a catalyst, followed by hydrolysis of the resulting ester to yield the final product.

Starting Materials

2-chloro-6-trifluoromethylphenol, trifluoroacetic anhydride, catalyst, wate

Reaction

Step 1: In a reaction flask, add 2-chloro-6-trifluoromethylphenol and trifluoroacetic anhydride in equimolar amounts., Step 2: Add a catalyst, such as p-toluenesulfonic acid, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, until the reaction is complete., Step 4: Allow the reaction mixture to cool to room temperature, and then add water to the mixture to hydrolyze the ester., Step 5: Extract the product with an organic solvent, such as diethyl ether., Step 6: Purify the product by recrystallization or column chromatography.

Applications De Recherche Scientifique

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is widely used in scientific research and laboratory experiments, due to its high solubility, stability, and low pKa. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for biological molecules such as proteins and nucleic acids. It is also used in the synthesis of drugs, pesticides, and other organic compounds.

Mécanisme D'action

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is an organic acid, and its mechanism of action is based on its ability to donate protons. It is a strong acid, and can easily donate protons to molecules in solution, resulting in the formation of charged species. This can result in the formation of new molecules, or the breakdown of existing molecules.

Effets Biochimiques Et Physiologiques

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester has a range of biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, and can interfere with metabolic pathways. It can also bind to proteins, affecting their structure and function. In high concentrations, Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester can be toxic to cells, leading to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester is a powerful acid that can be used to catalyze a wide range of chemical reactions. Its high solubility and low pKa make it an ideal choice for laboratory experiments. However, it is highly corrosive, and can cause damage to glassware and other materials. It is also toxic in high concentrations, and should be handled with care.

Orientations Futures

• Developing new methods for synthesizing Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester, utilizing renewable resources and more efficient processes.

• Investigating the effects of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester on different biochemical and physiological processes.

• Exploring the use of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester as a catalyst for chemical reactions.

• Investigating the potential applications of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester in industrial and commercial processes.

• Developing new methods for purifying and refining Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester.

• Examining the potential toxicity of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for mitigating its effects.

• Investigating the environmental impact of Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester and developing methods for reducing its emissions.

Propriétés

IUPAC Name |

[2-chloro-6-(trifluoromethyl)phenyl] 2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O2/c10-5-3-1-2-4(8(11,12)13)6(5)18-7(17)9(14,15)16/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZICVEUDCNBRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(=O)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trifluoroacetic acid (2-chloro-6-trifluoromethylphenyl)ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.